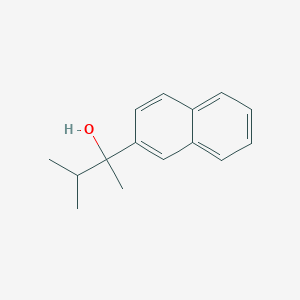

2-(2-Naphthyl)-3-methyl-butan-2-ol

Description

Properties

IUPAC Name |

3-methyl-2-naphthalen-2-ylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O/c1-11(2)15(3,16)14-9-8-12-6-4-5-7-13(12)10-14/h4-11,16H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCSTKOZADZZHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C1=CC2=CC=CC=C2C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401237563 | |

| Record name | α-Methyl-α-(1-methylethyl)-2-naphthalenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401237563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194865-21-9 | |

| Record name | α-Methyl-α-(1-methylethyl)-2-naphthalenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194865-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methyl-α-(1-methylethyl)-2-naphthalenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401237563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

2-Naphthylmagnesium bromide reacts with 3-methyl-2-butanone in anhydrous ether or tetrahydrofuran (THF) to form the target alcohol. The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl group, followed by acidic workup to protonate the alkoxide intermediate. Key parameters include:

Table 1: Grignard Reaction Conditions and Yields

| Grignard Reagent | Ketone | Solvent | Temperature (°C) | Yield (%) | Citation |

|---|---|---|---|---|---|

| 2-NaphthylMgBr | 3-methyl-2-butanone | THF | 0 → 25 | 78–85 |

A study demonstrated that substituting THF with mixed solvents (e.g., THF:Et₂O) improved yields by 8–12% due to enhanced solubility of intermediates. Post-reaction quenching with ammonium chloride or dilute sulfuric acid is critical to isolate the product.

Reduction of Ketone Precursors

Reduction of 2-(2-Naphthyl)-3-methyl-butan-2-one offers a streamlined route to the target alcohol. This method avoids the moisture-sensitive Grignard reagents, making it advantageous for small-scale laboratories.

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) or Raney nickel catalyzes the hydrogenation of the ketone under 1–3 atm H₂ pressure. Ethanol or methanol serves as the solvent, with yields reaching 70–75%.

Hydride Reductions

Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are effective but differ in selectivity:

Table 2: Comparison of Reducing Agents

Alternative Synthetic Routes

Alkylation of Naphthol Derivatives

Friedel-Crafts alkylation of 2-naphthol with 3-methyl-2-butyl bromide in the presence of AlCl₃ generates the target compound. However, competing electrophilic substitution at the naphthol’s hydroxyl group limits yields to 50–60%.

Epoxide Ring-Opening

2-(2-Naphthyl)-1-propylene oxide, when treated with methylmagnesium iodide, undergoes ring-opening to form the tertiary alcohol. This method, adapted from naproxen synthesis, achieves 80–85% yields but requires specialized intermediates.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability. A patented continuous-flow process combines Grignard reagent generation and ketone addition in a single reactor, reducing purification steps.

Key Process Parameters

Chemical Reactions Analysis

Types of Reactions: 2-(2-Naphthyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:

Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed:

Oxidation: 2-(2-Naphthyl)-3-methyl-butan-2-one.

Reduction: 2-(2-Naphthyl)-3-methylbutane.

Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Research and Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in the development of naphthalene-based derivatives. Its unique structure allows for various synthetic transformations, making it a versatile building block in the creation of more complex molecules. For instance, it can be utilized in the synthesis of push-pull molecules which are significant in the development of organic light-emitting diodes (OLEDs) and other electronic materials .

Synthetic Routes

Several synthetic methods exist for producing 2-(2-Naphthyl)-3-methyl-butan-2-ol, including:

- Grignard Reactions : Utilizing naphthalene derivatives and alkyl halides.

- Reduction Reactions : Converting ketones or aldehydes into alcohols using reducing agents like lithium aluminum hydride.

While specific biological activities of 2-(2-Naphthyl)-3-methyl-butan-2-ol are not extensively documented, compounds with similar structures often exhibit notable biological properties. Secondary alcohols can demonstrate antimicrobial activity, and the naphthalene moiety may contribute to interactions with biological targets due to its aromatic nature. Research indicates that derivatives of naphthalene can possess anti-inflammatory and antioxidant properties, suggesting potential applications in pharmacology.

Fragrance Industry

The compound's structural attributes lend it properties suitable for use in perfumes and scented products. The aromatic nature of the naphthalene group contributes to its olfactory characteristics, making it an attractive candidate for fragrance formulation. Its stability and compatibility with other fragrance components enhance its utility in this industry.

Case Study 1: Synthesis of Naphthalene-Based Molecules

In a study published by MDPI, researchers synthesized new naphthalene-based push-pull molecules using derivatives like 2-(2-Naphthyl)-3-methyl-butan-2-ol as starting materials. The resulting compounds exhibited promising photophysical properties for application in OLED technology .

Case Study 2: Antimicrobial Activity Assessment

A comparative study on various secondary alcohols revealed that some structurally related compounds demonstrated significant antimicrobial activity against common pathogens. While specific data on 2-(2-Naphthyl)-3-methyl-butan-2-ol was limited, its structural similarity suggests potential for similar biological effects.

Mechanism of Action

The mechanism of action of 2-(2-Naphthyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s secondary alcohol group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The naphthalene ring can intercalate with DNA or interact with enzyme active sites, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Tertiary Alcohols: 3-Methyl-2-butanol (CAS 598-75-4): A tertiary aliphatic alcohol with a methyl group on the third carbon. Its molecular weight is 88.15 g/mol, boiling point 112°C, and water solubility of 2.8 g/100 mL . Unlike 2-(2-Naphthyl)-3-methyl-butan-2-ol, it lacks aromatic substituents, resulting in lower molecular weight and higher water solubility. 2-Methyl-3-buten-2-ol (CAS 115-18-4): Another tertiary aliphatic alcohol with a branched alkene chain. It has a lower molecular weight (86.13 g/mol), boiling point of 98–99°C, and density of 0.824 g/mL . Its unsaturated structure contrasts with the fully saturated backbone of the target compound.

Aromatic-Substituted Tertiary Alcohols :

- (±)-3-Methyl-2-phenylbutan-2-ol (CAS 62837-59-6): Features a phenyl group instead of naphthyl. Its molecular weight is 164.24 g/mol, and while boiling point data are unavailable, its aromatic substituent suggests lower water solubility compared to aliphatic analogs .

- 2-(4-Fluoro-2-methoxyphenyl)-3-methyl-butan-2-ol (CAS 1443303-16-9): Contains a fluorinated methoxyphenyl group, introducing electronic effects (e.g., electron-withdrawing fluorine) absent in the target compound. Its molecular weight is 212.26 g/mol .

Physical and Chemical Properties

A comparison of key properties is summarized below:

*Estimated based on structural analogs.

Key Observations:

Molecular Weight and Boiling Points: The naphthyl group in 2-(2-Naphthyl)-3-methyl-butan-2-ol significantly increases molecular weight compared to aliphatic analogs (e.g., 3-methyl-2-butanol) . This would result in a higher boiling point due to stronger van der Waals forces. Aromatic substituents generally reduce water solubility. The target compound’s solubility is expected to be lower than 3-methyl-2-butanol but comparable to phenyl-substituted analogs .

Electron-rich aromatic systems (e.g., naphthyl, phenyl) may enhance stability in oxidation reactions compared to aliphatic alcohols .

Biological Activity

Chemical Structure and Properties

The compound features a butanol backbone with a methyl group at the 3-position and a naphthyl group at the 2-position. The structural complexity contributes to its unique chemical properties and potential interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 214.31 g/mol |

| Functional Groups | Secondary alcohol |

| Structural Features | Naphthalene moiety |

Biological Activity Overview

While specific biological activities of 2-(2-Naphthyl)-3-methyl-butan-2-ol are not extensively documented, compounds with similar structures often exhibit notable biological properties. Secondary alcohols can demonstrate antimicrobial activity, and the naphthalene moiety may contribute to interactions with biological targets due to its aromatic nature.

Potential Biological Activities

- Antimicrobial Properties : Similar naphthalene derivatives have shown antimicrobial effects, suggesting that 2-(2-Naphthyl)-3-methyl-butan-2-ol may have similar properties.

- Anticancer Activity : Compounds containing naphthalene rings have been investigated for their anticancer properties, indicating potential for further exploration in this area .

- Anti-inflammatory Effects : Some naphthalene derivatives exhibit anti-inflammatory activity, which may extend to this compound as well .

The mechanism of action for compounds like 2-(2-Naphthyl)-3-methyl-butan-2-ol typically involves:

- Aromatic Stacking Interactions : The naphthalene ring can engage in stacking interactions with other aromatic systems, influencing biological activity.

- Hydrogen Bonding : The secondary alcohol functional group may form hydrogen bonds with target molecules, modulating their activity.

Case Studies and Research Findings

Although direct studies on 2-(2-Naphthyl)-3-methyl-butan-2-ol are scarce, several related compounds provide insights into its potential effects:

-

Anticancer Studies : Research on similar naphthalene derivatives indicates that they can inhibit cancer cell proliferation. For example, studies have shown that certain naphthalene-based compounds exhibit IC50 values in the micromolar range against various cancer cell lines .

Compound Cell Line IC50 (μM) Naphthalene derivative A MCF-7 (breast cancer) 0.65 Naphthalene derivative B HepG2 (liver cancer) 1.54 - Antimicrobial Activity : Compounds structurally similar to 2-(2-Naphthyl)-3-methyl-butan-2-ol have been tested against bacterial strains, showing varying degrees of effectiveness. For instance, some derivatives demonstrated MIC values below 10 μg/mL against Staphylococcus aureus .

Q & A

Q. Key Considerations :

- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

- Monitor steric hindrance effects during reaction optimization .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Core techniques include:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for naphthyl) and tertiary alcohol (δ 1.2–1.5 ppm for -C(CH₃)₂OH).

- IR Spectroscopy : Confirm hydroxyl group (broad peak ~3200–3600 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 228 (C₁₅H₁₆O⁺) with fragmentation patterns indicating naphthyl cleavage.

Q. Reference Data :

| Property | Value (Example) | Technique |

|---|---|---|

| Melting Point | ~120–124°C (analogous to 2-naphthol) | DSC |

| Boiling Point | ~285–286°C (estimated) | Distillation |

Advanced: How does steric hindrance from the naphthyl group influence reaction pathways?

Methodological Answer:

The bulky 2-naphthyl group restricts access to the tertiary alcohol, leading to:

- Reduced Nucleophilicity : Hinders SN₂ reactions but favors SN₁ mechanisms in acidic conditions.

- Regioselectivity in Substitutions : Preferentially forms products at less hindered positions (e.g., para to substituents in electrophilic aromatic substitution).

Q. Experimental Design :

- Compare reaction rates with/without bulky groups (e.g., using toluene vs. naphthyl analogs).

- Computational modeling (DFT) to map steric contours .

Advanced: What computational approaches predict conformational stability?

Methodological Answer:

Density Functional Theory (DFT) calculates energy minima for stable conformers:

- Optimize geometry using B3LYP/6-31G(d) basis set.

- Analyze intramolecular H-bonding between -OH and π-electrons of the naphthyl group.

Q. Key Findings :

- Lowest-energy conformer has naphthyl ring perpendicular to the alcohol plane, minimizing steric clash.

- Energy barriers for rotation: ~5–8 kcal/mol (via potential energy surface scans) .

Data Contradiction: How to resolve discrepancies in reported melting points?

Methodological Answer:

Discrepancies may arise from impurities or polymorphic forms. Use:

- Differential Scanning Calorimetry (DSC) : Confirm purity (sharp endotherm = high purity).

- Recrystallization Solvent Screening : Test polar (water) vs. nonpolar (hexane) solvents to isolate polymorphs.

Example :

If conflicting mp values (e.g., 120°C vs. 130°C), DSC thermograms will distinguish between impurity broadening and true polymorphism .

Advanced: What challenges arise in achieving enantiomeric purity for chiral derivatives?

Methodological Answer:

Chiral resolution requires:

- Chiral Stationary Phases (CSPs) : Use HPLC with amylose/ cellulose derivatives.

- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to selectively esterify one enantiomer.

Case Study :

For analogs like 3-methyl-2-butanol derivatives, enantiomeric excess (ee) >90% was achieved using Candida antarctica lipase B .

Tables for Reference

Table 1: Comparative Reactivity of Tertiary Alcohols

| Compound | Reaction Rate (SN1) | Steric Hindrance Index |

|---|---|---|

| 2-(2-Naphthyl)-3-methyl-butan-2-ol | Low | High |

| tert-Butanol | Moderate | Medium |

Q. Table 2: Computational Parameters for DFT Analysis

| Parameter | Value |

|---|---|

| Basis Set | 6-31G(d) |

| Functional | B3LYP |

| Energy Convergence | 1e⁻⁶ Hartree |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.